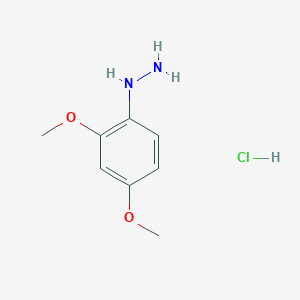
(2,4-Dimethoxyphenyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . It is a hydrazine derivative characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,4-dimethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
化学反应分析
Types of Reactions: (2,4-Dimethoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2,4-Dimethoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (2,4-Dimethoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
相似化合物的比较
- 4-Methoxyphenylhydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Comparison: (2,4-Dimethoxyphenyl)hydrazine hydrochloride is unique due to the presence of two methoxy groups, which enhance its reactivity and stability compared to other hydrazine derivatives. This makes it particularly useful in specific synthetic applications and research studies .
属性
分子式 |
C8H13ClN2O2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
(2,4-dimethoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-6-3-4-7(10-9)8(5-6)12-2;/h3-5,10H,9H2,1-2H3;1H |
InChI 键 |
RPDSSEGVXZUVNG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NN)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


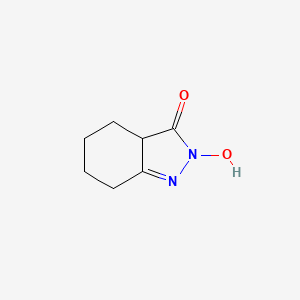
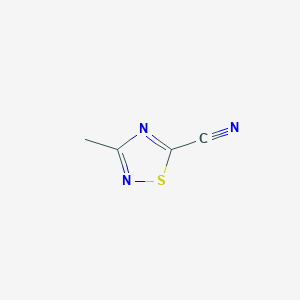
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
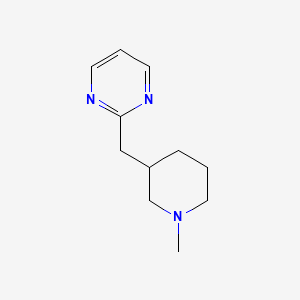
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
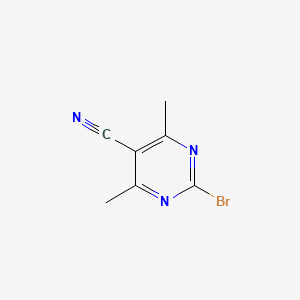
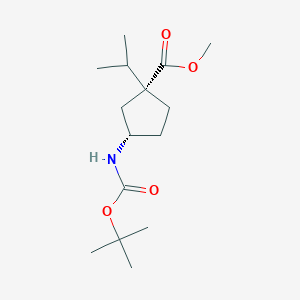
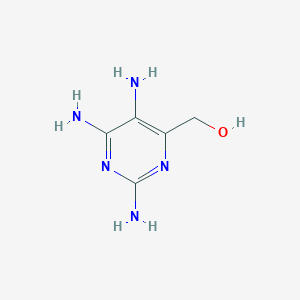
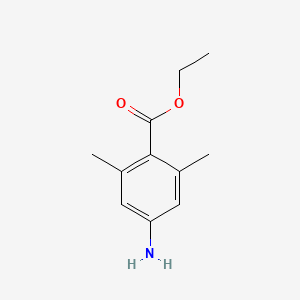
![[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone](/img/structure/B13093875.png)
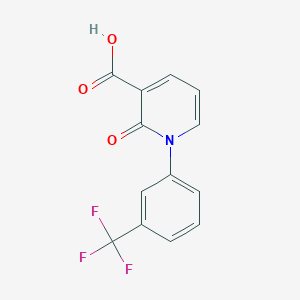
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
